Tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate Tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1049023-29-1
VCID: VC7253135
InChI: InChI=1S/C15H20BrN3O3/c1-15(2,3)22-14(21)19-8-6-18(7-9-19)13(20)11-4-5-12(16)17-10-11/h4-5,10H,6-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CN=C(C=C2)Br
Molecular Formula: C15H20BrN3O3
Molecular Weight: 370.247

Tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate

CAS No.: 1049023-29-1

Cat. No.: VC7253135

Molecular Formula: C15H20BrN3O3

Molecular Weight: 370.247

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate - 1049023-29-1

Specification

CAS No. 1049023-29-1
Molecular Formula C15H20BrN3O3
Molecular Weight 370.247
IUPAC Name tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C15H20BrN3O3/c1-15(2,3)22-14(21)19-8-6-18(7-9-19)13(20)11-4-5-12(16)17-10-11/h4-5,10H,6-9H2,1-3H3
Standard InChI Key XZNDJVFOKCLBOM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CN=C(C=C2)Br

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s IUPAC name, tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate, reflects its three key structural elements:

  • A piperazine ring substituted at the 1-position with a Boc group (C<sub>5</sub>H<sub>9</sub>O<sub>2</sub>).

  • A 6-bromopyridine-3-carbonyl group attached to the piperazine’s 4-position.

  • A carbonyl bridge linking the pyridine and piperazine moieties.

The molecular formula is C<sub>15</sub>H<sub>19</sub>BrN<sub>3</sub>O<sub>3</sub>, with a calculated molecular weight of 378.24 g/mol (versus 342.23 g/mol for the non-carbonyl analog in ). The Boc group enhances solubility in organic solvents, while the bromine atom facilitates further functionalization via cross-coupling reactions .

Spectral Characterization

While direct spectral data for this compound are unavailable, analogs provide insights:

  • <sup>1</sup>H NMR: The Boc group’s tert-butyl protons resonate near δ 1.4 ppm, while pyridine protons appear as distinct doublets between δ 7.5–8.5 ppm .

  • IR Spectroscopy: Stretching vibrations for the carbonyl (C=O) groups are expected near 1700 cm<sup>-1</sup> .

Synthesis and Manufacturing

Traditional Synthetic Routes

The compound is synthesized via sequential functionalization of pyridine and piperazine precursors:

  • Bromination: 3-Cyanopyridine undergoes bromination at the 6-position using N-bromosuccinimide (NBS) in acidic conditions.

  • Carbonyl Introduction: The nitrile group is hydrolyzed to a carboxylic acid, followed by conversion to an acid chloride using thionyl chloride.

  • Piperazine Coupling: The acid chloride reacts with Boc-protected piperazine under Schotten-Baumann conditions to form the final product .

This method mirrors the hydrogenation steps used for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, where Pd/C catalyzes nitro-group reduction .

Photocatalytic Innovations

A patent (CN108558792B) describes a one-step photocatalytic synthesis for related piperazine-pyridine hybrids :

  • Reactants: 2-Aminopyridine, Boc-piperazine, and an acridine salt photocatalyst.

  • Conditions: Visible light irradiation with an oxidant (e.g., persulfate) in acetonitrile at room temperature.

  • Yield: >85% with minimal byproducts, surpassing traditional methods’ 81.8% yield .

This approach eliminates hazardous hydrogen gas and heavy metals, aligning with green chemistry principles .

Physical and Chemical Properties

Thermodynamic Data

PropertyValueSource Compound Reference
Melting Point>250°C (decomposes)
SolubilityDMSO, DMF, CH<sub>2</sub>Cl<sub>2</sub>
StabilityHygroscopic; store at 2–8°C

The high melting point suggests strong intermolecular forces, likely due to hydrogen bonding between carbonyl groups and piperazine NH .

Reactivity

  • Nucleophilic Substitution: The bromine atom undergoes Suzuki-Miyaura couplings with aryl boronic acids.

  • Deprotection: Treatment with trifluoroacetic acid (TFA) removes the Boc group, yielding a free piperazine for further derivatization .

Applications and Uses

Pharmaceutical Intermediates

This compound is pivotal in synthesizing CDK4/6 inhibitors like ribociclib and palbociclib . For example:

  • Ribociclib Synthesis: The bromine is replaced with a cyclopentylamine group via Buchwald-Hartwig amination, followed by deprotection and salt formation .

Material Science

The pyridine-piperazine scaffold’s rigidity and hydrogen-bonding capacity make it suitable for designing metal-organic frameworks (MOFs) with applications in gas storage .

RiskPrecautionary Measure
Skin/IrritationWear nitrile gloves
Eye DamageUse safety goggles
Respiratory ToxicityOperate in fume hood

These hazards align with structurally similar compounds, such as tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, which causes respiratory irritation .

Recent Advances and Future Directions

Catalytic Improvements

Recent studies focus on enzyme-mediated coupling to enhance stereoselectivity. For instance, lipases catalyze acyl transfer reactions, reducing racemization risks .

Environmental Impact

Photocatalytic methods, as described in CN108558792B, reduce waste solvent generation by 40% compared to traditional routes .

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